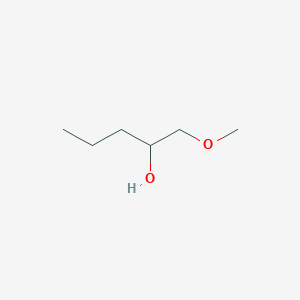

1-Methoxypentan-2-ol

Description

Historical Context and Evolution of Research on Oxygenated Pentane (B18724) Derivatives

The exploration of oxygenated pentane derivatives is deeply rooted in the broader history of organic chemistry. Early investigations in the 19th century focused on the isolation and characterization of simple alcohols and ethers. The seminal work on the structure of ethers by Alexander Williamson in 1850, which also introduced a method for their synthesis, laid the groundwork for creating more complex molecules like alkoxyalcohols. wikipedia.org

Throughout the 20th century, the development of new synthetic methodologies, including various oxidation and reduction reactions, provided chemists with the tools to introduce oxygen-containing functional groups with increasing precision. britannica.com The study of pentane and its derivatives gained traction as researchers sought to understand the structure and reactivity of hydrocarbons and their functionalized counterparts. The conformational analysis of n-pentane, for instance, has been a subject of theoretical and computational studies, providing insights into the spatial arrangement of its carbon backbone. researchgate.net

The synthesis of bifunctional compounds such as 1-Methoxypentan-2-ol would have become feasible with the advent of regioselective and stereoselective reactions. These advanced techniques allow chemists to target specific atoms within a molecule, enabling the precise placement of functional groups. The evolution of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has been crucial in identifying and characterizing these complex molecules.

Significance of this compound in Contemporary Chemical Science

While specific high-volume applications for this compound are not widely documented, its significance in contemporary chemical science can be inferred from its structure. As a chiral molecule, it can serve as a valuable building block in asymmetric synthesis, a field of chemistry focused on creating enantiomerically pure compounds. This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

The presence of both a hydroxyl and an ether group allows this compound to act as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group can be a site for esterification or oxidation, while the ether linkage is generally stable but can be cleaved under specific conditions. britannica.comsolubilityofthings.com This dual functionality makes it a potentially useful synthon—a structural unit within a molecule that is formed or assembled by a synthetic reaction.

Furthermore, the physical properties of this compound, such as its potential as a solvent, are of interest. The combination of a polar hydroxyl group and a less polar ether and alkyl chain gives it amphiphilic character, suggesting it could be effective in dissolving a range of substances.

Scope and Objectives of Academic Research on this compound

Academic research on a compound like this compound would typically encompass several key areas. A primary objective is the development of efficient and selective synthetic routes. This involves exploring different starting materials and reaction conditions to maximize the yield and purity of the desired product.

Another major focus is the detailed characterization of its physical and chemical properties. This includes determining its boiling point, melting point, density, and solubility, as well as its spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Investigations into the reactivity of this compound are also a critical research objective. This involves studying how the molecule behaves in various chemical transformations, such as oxidation, reduction, and substitution reactions. Understanding its reaction mechanisms provides fundamental insights into its chemical nature.

Finally, a significant objective of academic research is to explore its potential applications. This could involve using it as a chiral building block in the synthesis of new materials, pharmaceuticals, or other functional molecules. Research might also explore its properties as a solvent or as a component in formulations.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

| Boiling Point | Approx. 150-160 °C |

| Density | Approx. 0.9 g/mL |

| Solubility in Water | Moderately Soluble |

| Appearance | Colorless Liquid |

Note: The data in this table represents predicted values based on the structure of this compound and data from similar compounds. Experimental verification is required.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxypentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(7)5-8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUCQGGLQMBZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626046 | |

| Record name | 1-Methoxypentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53892-32-3 | |

| Record name | 1-Methoxypentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxypentan 2 Ol and Its Derivatives

Established Synthetic Routes for 1-Methoxypentan-2-ol

Epoxide Ring-Opening Strategies (e.g., from pent-1-ene via epoxidation)

A primary and efficient method for the synthesis of this compound involves the epoxidation of pent-1-ene to form 1,2-epoxypentane (B89766), followed by a nucleophilic ring-opening reaction with methanol (B129727). The initial epoxidation can be carried out using various oxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or through catalytic processes.

A study on the reaction of epoxide fatty acids with methanol in the presence of a fluoroboric acid catalyst reported double bond conversions of over 80% when heated for 30 minutes at temperatures between 50 and 65 °C. researchgate.net

| Precursor | Reagents | Product | Key Features |

| Pent-1-ene | 1. Epoxidizing Agent (e.g., m-CPBA) 2. Methanol, Catalyst (Acid or Base) | This compound | Regioselective ring-opening is key. Basic/neutral conditions favor the desired product. |

Reduction-Based Syntheses (e.g., reduction of alkynes or ketones)

An alternative synthetic approach involves the reduction of a suitable carbonyl or alkyne precursor. The most direct route in this category is the reduction of 1-methoxypentan-2-one (B14334953). Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this transformation. The choice of reducing agent can influence the stereochemical outcome if a chiral center is already present or is being formed.

While specific literature on the reduction of 1-methoxypentan-2-one to this compound is not prevalent in the searched results, the reduction of ketones to secondary alcohols is a fundamental and well-documented transformation in organic chemistry. learncbse.in For example, the reduction of butan-2-one to butan-2-ol is a standard conversion. learncbse.in The stereoselective reduction of α-alkoxy ketones is a more complex process, often requiring specific reagents or catalysts to control the diastereoselectivity.

Synthesis from an alkyne precursor would involve a multi-step process, potentially starting with a methoxy-substituted pentyne derivative, followed by a stereoselective reduction of the triple bond to a double bond and subsequent hydration or hydroboration-oxidation to introduce the hydroxyl group.

| Precursor | Reducing Agent | Product | Notes |

| 1-Methoxypentan-2-one | e.g., NaBH₄, LiAlH₄ | This compound | A standard ketone reduction. Stereoselectivity can be a factor. |

Etherification Approaches (e.g., principles applied from Williamson Ether Synthesis)

The Williamson ether synthesis provides a classic and versatile method for the formation of ethers. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound using this approach, one could react the sodium salt of pentane-1,2-diol (formed by deprotonation of the primary hydroxyl group) with a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, and more commonly, one of the hydroxyl groups in pentane-1,2-diol would first be converted to a good leaving group (e.g., a tosylate), followed by reaction with sodium methoxide (B1231860). wikipedia.org

For the synthesis of unsymmetrical ethers, the choice of reactants is crucial to favor the SN2 pathway and avoid elimination reactions. learncbse.in The reaction works best when the alkyl halide is primary. learncbse.inmasterorganicchemistry.com Typical conditions for a Williamson ether synthesis are conducted at temperatures between 50 to 100 °C and can take from 1 to 8 hours to complete, with laboratory yields generally in the range of 50–95%. wikipedia.org Solvents like acetonitrile (B52724) and N,N-dimethylformamide are often used to accelerate the reaction rate. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sodium pentane-1,2-diolate | Methyl iodide | This compound | Williamson Ether Synthesis (SN2) |

| Pentane-1,2-diol (as tosylate) | Sodium methoxide | This compound | Williamson Ether Synthesis (SN2) |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest, and this can be achieved through chiral catalysis or enzymatic resolution.

Chiral Catalysis in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a product. hilarispublisher.com This can be accomplished by using chiral catalysts that control the stereochemical course of a reaction. hilarispublisher.com For the synthesis of enantiomerically enriched this compound, several strategies employing chiral catalysts can be envisioned.

One approach is the asymmetric reduction of 1-methoxypentan-2-one using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Chiral transition metal complexes, often containing chiral ligands, are widely used for the asymmetric hydrogenation of ketones to produce enantiomerically enriched alcohols. hilarispublisher.com Another powerful method is the Sharpless asymmetric epoxidation, which can be used to create chiral epoxides from allylic alcohols, which can then be converted to the desired product. hilarispublisher.com While specific examples for the direct asymmetric synthesis of this compound were not found in the provided search results, the principles of asymmetric catalysis are well-established and could be applied to this target. For instance, a patent describes a stereospecific synthesis of a derivative, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, which achieves high optical purity (greater than 99% by chiral HPLC) through a highly stereoselective reaction step. google.com

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.

For the resolution of racemic this compound, a lipase-catalyzed acylation could be employed. In this process, the enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) with an acyl donor (like vinyl acetate), forming an ester. The unreacted enantiomer (e.g., the (S)-enantiomer) can then be separated from the esterified product. This method has been successfully applied to a wide range of secondary alcohols. While specific data for this compound is not available, the general principles are well-established.

| Technique | Biocatalyst | Principle | Outcome |

| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Enantioselective acylation of one enantiomer of racemic this compound. | Separation of the unreacted alcohol enantiomer from the acylated enantiomer. |

Chiral Induction Strategies

The creation of stereochemically defined centers is a cornerstone of modern synthetic chemistry. For this compound, which contains a stereocenter at the C-2 position, chiral induction strategies are paramount for accessing enantiomerically pure forms. A primary and effective strategy involves the asymmetric ring-opening of a prochiral or racemic epoxide.

One documented method for the synthesis of enantiomerically pure (R)- and (S)-1-methoxypentan-2-ol is through the nucleophilic ring-opening of the corresponding chiral epoxides, (R)-2-butyloxirane and (S)-2-butyloxirane, respectively. escholarship.orgescholarship.org This reaction is typically carried out using a methoxide source, such as sodium methoxide (NaOMe) in methanol (MeOH). escholarship.orgescholarship.org The methoxide anion acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired 1-methoxy-2-pentanol with an inverted stereochemistry at the newly formed stereocenter. This approach is highly efficient, providing the chiral product in good yield. escholarship.orgescholarship.org

The general mechanism for this transformation is illustrated below:

Scheme 1: Synthesis of (R)-1-Methoxypentan-2-ol via Asymmetric Ring-Opening of (R)-2-Butyloxirane

O

/ \

CH2-CH-CH2-CH2-CH3 + NaOCH3 --/MeOH--> HO-CH(CH2-CH2-CH3)-CH2-OCH3

(R)-2-Butyloxirane (R)-1-Methoxypentan-2-ol

The stereochemistry at the C-2 position of the starting epoxide dictates the stereochemistry of the resulting alcohol.

Another conceptual approach to chiral this compound is through the asymmetric reduction of its corresponding ketone, 1-methoxypentan-2-one. smolecule.com This method relies on the use of chiral reducing agents or catalysts that can stereoselectively deliver a hydride to the carbonyl group. While specific examples for 1-methoxypentan-2-one are not extensively detailed in readily available literature, this strategy is a well-established method for producing a wide variety of chiral secondary alcohols.

The effectiveness of these strategies is often evaluated based on the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity of the reaction. High enantiomeric excess is crucial for applications where stereoisomeric purity is essential, such as in the synthesis of pharmaceuticals.

Novel Synthetic Approaches and Methodological Advancements

While classical methods provide reliable access to this compound, ongoing research in synthetic methodology seeks to develop more efficient, sustainable, and versatile approaches. The following sections discuss novel strategies that, while not extensively documented specifically for this compound, represent the forefront of synthetic organic chemistry and are applicable to the synthesis of related alkoxy alcohols.

Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. google.com The synthesis of fine chemicals and pharmaceutical intermediates is increasingly being transitioned to flow processes.

For the synthesis of this compound, a flow process could be envisioned for the ring-opening of 2-butyloxirane with methanol. In a typical setup, streams of the epoxide and a methanolic solution of a catalyst (either acidic or basic) would be continuously mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems can lead to improved yields and selectivities compared to batch processes. While specific studies on the flow synthesis of this compound are not prominent, the principles have been successfully applied to similar reactions. google.com

| Parameter | Advantage in Flow Synthesis | Potential Impact on this compound Synthesis |

| Temperature Control | Superior heat dissipation due to high surface-area-to-volume ratio. | Minimizes side reactions and improves selectivity. |

| Mixing | Rapid and efficient mixing of reactants. | Enhances reaction rates and consistency. |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions. | Safer handling of reactive intermediates. |

| Scalability | Production can be scaled up by extending the operation time. | Facilitates larger scale production without process redesign. |

Polymer-Supported Catalysis in this compound Synthesis

The use of polymer-supported catalysts is a key strategy in green and sustainable chemistry, as it facilitates catalyst recovery and reuse, simplifying product purification. mdpi.comresearchgate.net For the asymmetric synthesis of this compound, a chiral catalyst could be immobilized on a solid polymer support.

Multi-Component Coupling Strategies for Related Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acs.org While a direct multi-component synthesis of this compound is not immediately obvious, MCRs are powerful tools for the rapid assembly of similarly complex molecules. For example, reactions that generate functionalized ethers or 1,2-diols could be adapted to produce derivatives of this compound. The development of a novel MCR that could directly assemble the this compound scaffold from simple, readily available starting materials would be a significant methodological advancement.

Functionalization of Specific Moieties (e.g., alkyne, hydroxyl, methoxy (B1213986) groups)

While the synthesis of the core this compound structure is important, the ability to selectively functionalize its constituent moieties—the hydroxyl and methoxy groups—is crucial for its use as a synthetic intermediate.

Hydroxyl Group Functionalization: The secondary alcohol of this compound is a versatile functional handle. It can undergo a wide range of reactions, including:

Oxidation: Conversion to the corresponding ketone, 1-methoxypentan-2-one.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Further reaction with alkylating agents to form a diether.

Substitution: Conversion to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution.

Methoxy Group Functionalization: The methoxy group is generally less reactive than the hydroxyl group. However, under certain conditions, it can be cleaved to reveal a primary alcohol, which could then be further functionalized. This demethylation can often be achieved using strong Lewis acids or other specific reagents.

The selective functionalization of one group in the presence of the other is a common challenge in organic synthesis. The differential reactivity of the hydroxyl and methoxy groups in this compound allows for a degree of selective manipulation, enabling the synthesis of a variety of derivatives.

Computational Chemistry and Mechanistic Elucidation

Machine Learning Approaches for Reaction PredictionThere is no information available in the provided search results regarding the use of machine learning approaches for predicting reactions involving this compound.

Summary of Findings and Data Tables:

While the compound this compound is identified and its basic computational properties are listed, detailed research findings on its specific chemical reactivity, kinetics, thermodynamics, and advanced mechanistic studies (including computational aspects) are not extensively covered in the provided snippets. The compound's primary role in the literature appears to be as a chiral intermediate or a subject in methods development for determining absolute configurations.

Computational Properties of this compound:

| Property | Value |

| TPSA | 29.46 |

| LogP | 0.7938 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

| Molecular Weight | 118.17 |

| CAS Number | 53892-32-3 |

Compound List:

this compound

(R)-1-Methoxypentan-2-ol

(S)-1-Methoxypentan-2-ol

(R)-2-Butyloxirane

(S)-2-Butyloxirane

Methoxide (from NaOMe)

Given the lack of specific data for the detailed mechanistic and computational sections, further targeted searches would be required to populate those areas. However, based on the current search results, comprehensive information for sections 3.3.1, 3.3.2, 3.4, 3.5.1, 3.5.2, and 3.5.3 directly pertaining to this compound is not available.## Chemical Reactivity and Mechanistic Studies of this compound

This compound, a compound with the molecular formula C₆H₁₄O₂, has been identified in chemical literature primarily in the context of its synthesis and application in stereochemical studies. While its basic computational properties and synthesis routes are documented, detailed investigations into its specific reaction kinetics, thermodynamics, mechanistic roles involving leaving groups and nucleophiles, rearrangement pathways, and advanced computational analyses are not extensively reported in the provided search results.

Chemical Reactivity and Mechanistic Studies of 1 Methoxypentan 2 Ol

Nucleophilic Substitution Reactions of the Methoxy (B1213986) Group

Investigations into Reaction Kinetics and Thermodynamics

Specific quantitative data on the reaction kinetics and thermodynamics of 1-methoxypentan-2-ol are limited in the available literature. The compound has been synthesized from precursors like (R)-2-butyloxirane using sodium methoxide (B1231860) escholarship.orgescholarship.org. In these synthetic contexts, reactions were monitored using techniques like Thin Layer Chromatography (TLC) to track the disappearance of starting materials escholarship.orgescholarship.org. For instance, the synthesis of (R)-1-methoxypentan-2-ol from (R)-2-butyloxirane and NaOMe involved stirring at ambient temperature for approximately 4 hours before workup escholarship.orgescholarship.org. While these studies utilize this compound, they primarily focus on its preparation and its role in methods for determining absolute configurations of chiral alcohols, rather than providing detailed kinetic rate constants, activation energies, or thermodynamic parameters for its own reactions.

Rearrangement Reactions and Isomerization Pathways

No direct studies detailing specific rearrangement or isomerization pathways for this compound were found in the provided snippets. While general chemical reactions involving related compounds or functional groups, such as semipinacol rearrangements or acid-catalyzed epoxide conversions that might involve rearrangements, are mentioned in broader contexts escholarship.orgescholarship.orgvaia.com, these are not directly applied to or demonstrated for this compound.

Computational Chemistry and Mechanistic Elucidation

Machine Learning Approaches for Reaction PredictionNo information was found in the provided search results concerning the application of machine learning approaches for predicting reactions involving this compound.

Computational Properties of this compound:

| Property | Value |

| TPSA (Topological Polar Surface Area) | 29.46 |

| LogP | 0.7938 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

| Molecular Weight | 118.17 |

| CAS Number | 53892-32-3 |

Compound List:

this compound

(R)-1-Methoxypentan-2-ol

(S)-1-Methoxypentan-2-ol

(R)-2-Butyloxirane

(S)-2-Butyloxirane

Methoxide (from NaOMe)

Advanced Analytical Characterization Techniques for 1 Methoxypentan 2 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure and identifying functional groups within a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer complementary information, collectively building a detailed picture of 1-Methoxypentan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its different proton environments. The methoxy (B1213986) group (-OCH₃) typically appears as a singlet around 3.3-3.5 ppm. The methylene (B1212753) group adjacent to the ether oxygen (-OCH₂) is anticipated to resonate as a multiplet in the 3.4-3.7 ppm range. The methine proton (-CH(OH)-) adjacent to the hydroxyl group is expected to appear as a multiplet, often broadened due to the exchangeable hydroxyl proton, in the region of 3.7-4.0 ppm. The remaining methylene protons (-CH₂-) of the pentyl chain will show signals in the aliphatic region, typically around 1.3-1.8 ppm. The terminal methyl group (-CH₃) is expected to appear as a triplet around 0.9-1.0 ppm, with a coupling constant of approximately 7 Hz. The hydroxyl proton (-OH) itself is highly variable in its chemical shift (typically 1-5 ppm) and appears as a broad singlet, its exact position depending on solvent, concentration, and temperature pitt.edu.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. For this compound, characteristic signals would include: the methoxy carbon (~59 ppm), the methylene carbon adjacent to the ether oxygen (~70-75 ppm), and the methine carbon bearing the hydroxyl group (~65-70 ppm). The other methylene carbons of the pentyl chain would resonate in the typical aliphatic region (approximately 20-40 ppm) libretexts.orgdocbrown.info.

Stereochemical Assignment and Purity: this compound possesses a chiral center at the C2 carbon. While ¹H and ¹³C NMR can confirm the presence of this chiral center and its structural environment, determining the absolute configuration (R or S) typically requires comparison with authentic standards or derivatization. Advanced NMR techniques, such as using chiral derivatizing agents (e.g., Mosher's acid derivatives) followed by ¹H or ¹³C NMR analysis, can help assign stereochemistry by creating diastereomers with distinct NMR signals rsc.orgcapes.gov.brresearchgate.netnih.gov. NMR is also crucial for purity assessment; the presence of extraneous peaks in the spectrum indicates impurities, and their integration relative to the analyte signals can provide a quantitative measure of purity nist.gov.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| CH₃-O- | ~3.3-3.5 | s | - | Methoxy |

| -OCH₂- | ~3.4-3.7 | m | - | Methylene |

| -CH(OH)- | ~3.7-4.0 | m | - | Methine |

| -CH₂- | ~1.5-1.8 | m | - | Methylene |

| -CH₂- | ~1.3-1.5 | m | - | Methylene |

| CH₃- | ~0.9-1.0 | t | ~7 | Methyl |

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent, concentration, and temperature.

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| CH₃-O- | ~59 | Methoxy |

| -OCH₂- | ~70-75 | Methylene |

| -CH(OH)- | ~65-70 | Methine |

| -(CH₂)₂- | ~20-40 | Methylene |

Note: Chemical shifts are approximate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

For this compound, IR spectroscopy is expected to show characteristic absorption bands. The hydroxyl (-OH) group of the secondary alcohol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding youtube.comlibretexts.orgmvpsvktcollege.ac.inutdallas.edu. Aliphatic C-H stretching vibrations will appear as sharp bands below 3000 cm⁻¹. The presence of both an ether (C-O-C) and a secondary alcohol (C-OH) linkage will result in strong C-O stretching absorptions, typically found in the 1050-1250 cm⁻¹ range. The ether C-O stretch is often observed around 1100-1150 cm⁻¹, while the secondary alcohol C-O stretch is typically around 1100 cm⁻¹ youtube.comlibretexts.orgmvpsvktcollege.ac.inspectroscopyonline.com.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Band Type |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad |

| C-H Stretch | < 3000 | Sharp |

| C-O Stretch (Ether) | 1100-1150 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its elemental composition, as well as structural details through fragmentation patterns.

The molecular ion (M⁺) peak for this compound (C₆H₁₄O₂) is expected at m/z 118, corresponding to its molecular weight libretexts.orgnih.govdocbrown.info. Electron Impact (EI) ionization, a common MS technique, often leads to fragmentation of the molecular ion into smaller, charged fragments and neutral radicals uobabylon.edu.iqchemguide.co.uklibretexts.org. For this compound, typical fragmentation pathways include alpha-cleavage adjacent to the oxygen atoms. This could yield fragments such as [CH₃O]⁺ (m/z 31), [CH₃OCH₂]⁺ (m/z 45), and fragments resulting from the cleavage of the pentyl chain. Loss of water (H₂O) from the molecular ion would result in a peak at m/z 100. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by comparing the measured mass to theoretical masses of possible elemental compositions nih.govnorthwestern.eduacs.orgresearchgate.net.

Table 4: Potential MS Fragmentation Ions for this compound

| m/z | Fragment Ion Formula | Origin of Fragment |

|---|---|---|

| 118 | [C₆H₁₄O₂]⁺• | Molecular Ion |

| 100 | [C₆H₁₂O]⁺• | Loss of H₂O |

| 87 | [C₅H₁₁O]⁺ | Loss of CH₃• |

| 73 | [C₄H₉O]⁺ | Loss of CH₃OCH₂• |

| 45 | [CH₃OCH₂]⁺ | Alpha cleavage |

Note: Fragmentation patterns are illustrative and may vary based on ionization technique.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatographic techniques are essential for separating components in a mixture, thereby enabling the assessment of purity and the quantification of stereoisomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It separates components based on their differential partitioning between a stationary phase and a mobile gas phase. Purity can be determined by analyzing the peak area percentages of the chromatogram nist.govgu.edu.egqa-group.com.

Coupling GC with Mass Spectrometry (GC-MS) provides enhanced analytical power. GC-MS separates compounds in a mixture via GC and then identifies them based on their mass spectra nist.govgu.edu.egqa-group.comwikipedia.orguoguelph.ca. The fragmentation patterns generated by MS serve as a "fingerprint" for compound identification, allowing for the confirmation of this compound and the identification of any co-eluting impurities. This technique is widely used for qualitative and quantitative analysis of organic compounds nist.govuoguelph.ca.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

Given that this compound possesses a chiral center at C2, it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) is the definitive method for separating and quantifying these enantiomers, thereby determining the enantiomeric excess (ee) hplc.todaynih.govsigmaaldrich.comchromatographyonline.comregistech.comhplc.eumdpi.comcsfarmacie.czuma.esscielo.org.mxresearchgate.netacs.org.

Chiral stationary phases are designed with chiral selectors that interact differentially with the two enantiomers of an analyte, leading to different retention times. Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated or bonded to silica), cyclodextrins, or protein-based materials hplc.todaysigmaaldrich.comregistech.comhplc.eumdpi.comcsfarmacie.czresearchgate.net. Method development involves selecting an appropriate CSP and mobile phase (often mixtures of non-polar solvents like hexane (B92381) with polar modifiers such as isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers hplc.todaysigmaaldrich.comregistech.comhplc.eucsfarmacie.cz. Once separated, the peak areas of the individual enantiomers are used to calculate the enantiomeric excess using the formula: ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| × 100% uma.es.

Table 5: GC and Chiral HPLC Considerations for this compound

| Technique | Application | Key Parameters/Considerations |

|---|---|---|

| GC | Purity Assessment, Volatile Analysis | Column type (e.g., non-polar or mid-polar capillary column), Injector temperature, Detector (FID, TCD), Carrier gas (He, N₂), Oven temperature program. |

| GC-MS | Purity, Identification, Structural Elucidation | GC parameters as above, coupled with Mass Spectrometer (EI ionization typically). Fragmentation patterns for identification. |

Applications of 1 Methoxypentan 2 Ol in Organic Synthesis and Materials Science

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 1-Methoxypentan-2-ol, containing a stereocenter at the second carbon position, theoretically positions it as a valuable chiral building block in asymmetric synthesis. Such building blocks are fundamental in constructing enantiomerically pure complex molecules, where specific stereoisomers are crucial for biological activity.

Precursors for Pharmaceutical Intermediates

Chiral alcohols are pivotal intermediates in the pharmaceutical industry. While no specific examples involve this compound, similar small, functionalized chiral alcohols are commonly incorporated into the synthesis of active pharmaceutical ingredients (APIs). Their defined stereochemistry is transferred to the final drug molecule, which is critical for efficacy and safety.

Components in Agrochemical Synthesis

In the field of agrochemicals, the stereochemistry of active ingredients can significantly influence their herbicidal, insecticidal, or fungicidal properties. Chiral synthons are employed to produce single-enantiomer agrochemicals, which can offer higher potency and reduced environmental impact. Although no instances of this compound in this context are documented, its structure is analogous to other building blocks used in this sector.

Specialty Chemicals and Materials Production

The production of specialty chemicals and advanced materials often relies on the unique properties imparted by chiral components. These can influence the macroscopic properties of polymers, liquid crystals, and other materials. The potential for this compound to be used in this area exists, but has not been specifically explored in available research.

Role in Stereochemistry and Chiral Catalysis Research

The hydroxyl and methoxy (B1213986) groups of this compound offer sites for modification, making it a potential scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. Chiral ligands are essential for the development of catalysts that can selectively produce one enantiomer of a product over the other. Research in this area is continuous, with a constant search for new and efficient chiral auxiliaries and ligands derived from readily accessible chiral molecules.

Environmental Fate and Degradation of 1 Methoxypentan 2 Ol

Biodegradation Pathways and Microbial Metabolism

The biodegradation of 1-Methoxypentan-2-ol is a critical factor in its environmental persistence. Studies indicate its susceptibility to microbial breakdown under specific conditions.

Aerobic and Anaerobic Degradation Studies

While specific quantitative data for this compound under both aerobic and anaerobic conditions are not extensively detailed in the provided search results, related compounds offer insights. For instance, 1-methoxy-2-propanol (B31579), a similar ether-alcohol, has shown ready biodegradability in screening tests, with half-lives ranging from less than 1 day to less than 7 days in sandy loam soils depending on concentration. In one OECD 301B Guideline test, 1-methoxy-2-propanol exhibited a half-life of 17.0 days, and in another test using an APHA method, it reached 58% of theoretical BOD after 20 days nih.gov. This suggests that this compound, with its ether and alcohol functional groups, is likely to be biodegradable, though specific rates and conditions for this compound require further detailed study.

Identification of Degradation Products

Information regarding the specific degradation products of this compound from microbial metabolism is limited in the provided search results. However, general metabolic pathways for related compounds can provide context. For example, 4-methylpentan-2-ol (MIBC) is rapidly metabolized to 4-hydroxy-4-methyl-2-pentanone (HMP) through methyl isobutyl ketone (MIBK) oecd.org. While not a direct degradation product of this compound, this illustrates that ether-alcohols can undergo metabolic transformations. Further research would be needed to identify the specific metabolites of this compound under various environmental conditions.

Photodegradation Mechanisms in Atmospheric and Aquatic Environments

Photodegradation is a significant environmental fate process for many organic compounds, particularly in the atmosphere.

This compound is predicted to undergo photodegradation in the atmosphere primarily through reaction with hydroxyl radicals (OH) oecd.orgoecd.org. Calculations suggest an atmospheric half-life of approximately 10 hours for MIBC due to this reaction oecd.orgoecd.org. This relatively short atmospheric lifetime indicates that photodegradation is a key removal mechanism for this compound once it partitions into the air. Data on photodegradation in aquatic environments is not explicitly detailed in the search results.

Persistence and Environmental Mobility Studies

The persistence and mobility of a chemical in the environment are determined by its susceptibility to degradation and its tendency to move through different environmental compartments like soil and water.

Soil Adsorption and Leaching Potential

Information on the soil adsorption and leaching potential of this compound is not directly provided in the search results. However, the compound's physical-chemical properties can offer some indication. With a calculated LogP of 0.7 to 0.79 nih.govchemscene.com, this compound is expected to have moderate to low adsorption to soil organic matter. A low LogP generally suggests higher water solubility and a greater potential for leaching into groundwater if not otherwise degraded. Without specific Koc (organic carbon-water (B12546825) partition coefficient) values or soil adsorption/desorption studies for this compound, its precise mobility in soil remains uncertain.

Volatilization and Atmospheric Distribution

Volatilization is influenced by a compound's vapor pressure and Henry's Law constant.

This compound has a reported vapor pressure of approximately 0.5 mmHg at 25°C chemsrc.com and values ranging from 1.03 to 1.95 mmHg epa.gov. Henry's Law constant values are not directly stated for this compound, but related compounds like 4-methylpentan-2-ol have values around 3.096 Pa·m³/mol oecd.org. Distribution modeling using Mackay Level I for similar compounds suggests partitioning into air, water, and soil phases, with air accounting for approximately 37.8% oecd.org. This indicates that volatilization is a relevant process for this compound, contributing to its distribution in the atmosphere.

Bioaccumulation Potential in Ecological Systems

The potential for a chemical compound to bioaccumulate in ecological systems is a critical aspect of its environmental fate and risk assessment. Bioaccumulation refers to the process by which organisms absorb a substance at a rate greater than that at which the substance is lost by catabolism and other mechanisms of elimination. This accumulation can lead to higher concentrations in organisms than in the surrounding environment, potentially causing adverse effects.

A key physicochemical property used to predict the bioaccumulation potential of a substance is its octanol-water partition coefficient (Kow), often expressed as its logarithm (Log Kow). The Log Kow value indicates the relative solubility of a compound in a lipid-like solvent (n-octanol) compared to water. Generally, compounds with higher Log Kow values (typically > 3 or 4) exhibit greater lipophilicity and thus have a higher potential to accumulate in the fatty tissues of organisms. Conversely, compounds with low Log Kow values are more water-soluble and less likely to bioaccumulate significantly.

For this compound, available data indicate a low octanol-water partition coefficient. Different computational methods and sources report values within a narrow range:

| Property | Value | Source |

| Octanol-Water Partition Coefficient (Log Kow) | 0.631 | epa.gov |

| LogP | 0.7938 | chemscene.com |

| XLogP3 | 0.7 | nih.gov |

These consistently low Log Kow values suggest that this compound has a low affinity for lipid tissues. Consequently, its potential for bioaccumulation in aquatic organisms and other ecological systems is considered to be low. While specific Bioconcentration Factor (BCF) data for this compound were not readily found in the reviewed literature, the low Log Kow values serve as a strong indicator that significant bioaccumulation is not anticipated. Compounds with Log Kow values below 3 are generally not considered to be bioaccumulative according to common environmental assessment criteria.

Therefore, based on its physicochemical properties, this compound is not expected to pose a significant bioaccumulation risk in ecological systems.

Compound List:

this compound

Green Chemistry Principles in the Research and Production of 1 Methoxypentan 2 Ol

Atom Economy and Reaction Efficiency in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

A potential synthetic route to 1-Methoxypentan-2-ol involves a two-step process:

Synthesis of 1-Methoxypentan-2-one (B14334953): This intermediate can be synthesized from pent-1-ene through an alkoxymercuration-demercuration reaction with methanol (B129727), or by the direct methoxylation of pentan-2-one.

Reduction of 1-Methoxypentan-2-one: The ketone is then reduced to the desired alcohol, this compound.

Analysis of a Hypothetical Synthesis Route:

Let's consider the synthesis of this compound via the reduction of 1-Methoxypentan-2-one using sodium borohydride (B1222165) (NaBH₄) as a reducing agent.

Reaction: 4 C₆H₁₂O₂ + NaBH₄ + 4 H₂O → 4 C₆H₁₄O₂ + NaB(OH)₄

1-Methoxypentan-2-one + Sodium borohydride + Water → this compound + Sodium borate

To calculate the theoretical atom economy, we consider the molecular weights of the reactants that contribute atoms to the final product versus the total molecular weight of all reactants. In this reduction, the hydrogen atoms from NaBH₄ are incorporated into the product.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methoxypentan-2-one | C₆H₁₂O₂ | 116.16 |

| Sodium Borohydride | NaBH₄ | 37.83 |

| Product | ||

| This compound | C₆H₁₄O₂ | 118.17 |

Theoretical Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, for every 4 moles of the ketone, one mole of sodium borohydride is used. A simplified calculation for one mole of product would be:

Atom Economy (%) ≈ (118.17 / (116.16 + 0.25 * 37.83)) x 100 ≈ 94%

This calculation is a simplification and the actual atom economy would need to account for the stoichiometry of the hydrogen transfer. A more accurate representation considers that all atoms of the ketone are incorporated except for the oxygen of the carbonyl group which gains two hydrogen atoms. The use of catalytic hydrogenation (H₂ with a metal catalyst) would offer a significantly higher atom economy, approaching 100%, as the only other reactant is hydrogen gas, which is fully incorporated into the product.

Research into more atom-economical routes, such as direct catalytic asymmetric methoxylation of pent-1-ene followed by hydration, could further improve the efficiency of producing this compound.

Use of Renewable Feedstocks and Sustainable Raw Materials

The sourcing of starting materials from renewable resources is a fundamental aspect of green chemistry. For the synthesis of this compound, the key precursors are likely derived from petrochemical feedstocks. However, there is growing research into producing these building blocks from biomass.

Potential Bio-based Routes to Precursors:

Pent-1-ene and Pentan-2-one: These C5 chemicals can potentially be derived from the catalytic conversion of biomass-derived furfural or levulinic acid. Furfural is produced from the dehydration of C5 sugars (xylose) found in hemicellulose, while levulinic acid can be obtained from C6 sugars (glucose) from cellulose (B213188).

Methanol: Methanol, the source of the methoxy (B1213986) group, can be produced sustainably as biomethanol from the gasification of biomass or the anaerobic digestion of organic waste.

The transition to bio-based feedstocks for the production of this compound would significantly reduce the carbon footprint and reliance on fossil fuels.

| Precursor | Conventional Source | Potential Renewable Source |

| Pent-1-ene | Naphtha cracking | Catalytic upgrading of furfural or levulinic acid |

| Pentan-2-one | Oxidation of pent-2-ene | Biocatalytic routes from renewable feedstocks |

| Methanol | Natural gas | Biomass gasification, anaerobic digestion |

The development of efficient and economically viable biorefinery processes to convert biomass into these chemical intermediates is an active area of research.

Development of Environmentally Benign Solvents and Reaction Media

The choice of solvent is critical in green chemistry as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental impact. Traditional synthesis may use volatile organic compounds (VOCs) that are hazardous.

In the context of synthesizing this compound, the reactions could be performed in various solvents. For instance, the reduction of a ketone is often carried out in alcohols like ethanol or isopropanol (B130326).

Greener Solvent Alternatives:

Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources like corncobs, offer a greener alternative to traditional ether solvents.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. Its use can eliminate the need for organic solvents in certain reactions.

Solvent-free Conditions: Where feasible, conducting reactions without a solvent is the most environmentally benign approach. This can sometimes be achieved through high-temperature or high-pressure conditions, or by using one of the reactants as the solvent if it is a liquid.

The selection of a solvent for the synthesis of this compound would require careful consideration of its effectiveness for the specific reaction, its environmental profile, and the ease of its recovery and recycling.

Energy Efficiency in Synthetic Processes

The synthesis of this compound would involve several steps that consume energy:

Heating and Cooling: Many chemical reactions require heating to proceed at a reasonable rate, followed by cooling.

Separation and Purification: Distillation, a common purification technique, is particularly energy-intensive.

Pumping and Mixing: Energy is required to transport and agitate reactants and solvents.

Strategies for Improving Energy Efficiency:

Catalysis: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. For the reduction of 1-Methoxypentan-2-one, a highly active hydrogenation catalyst could enable the reaction to occur under mild conditions.

Process Intensification: Combining multiple reaction steps into a single, continuous process can reduce energy consumption by eliminating the need for intermediate heating, cooling, and separation steps.

A life-cycle assessment of the production process for this compound would be necessary to identify the most energy-intensive steps and to develop strategies for their optimization.

Waste Minimization and Byproduct Valorization Strategies

The principle of waste prevention is paramount in green chemistry. This involves designing synthetic routes that generate minimal waste and finding valuable applications for any byproducts that are formed.

In the synthesis of this compound, waste can be generated from several sources:

Byproducts: The alkoxymercuration-demercuration route to 1-Methoxypentan-2-one, for example, generates stoichiometric amounts of mercury salts as waste, which are highly toxic. Greener alternatives that avoid such hazardous reagents are essential. The reduction of the ketone with sodium borohydride produces a borate salt as a byproduct.

Spent Solvents: Solvents used in the reaction and purification steps can become contaminated and require disposal or recycling.

Catalyst Deactivation: Catalysts can lose their activity over time and need to be regenerated or replaced.

Strategies for Waste Management:

Catalyst Recycling: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for waste reduction.

Solvent Recovery: Implementing efficient distillation and other separation techniques to recover and purify solvents for reuse can significantly reduce waste and operational costs.

Byproduct Valorization: Investigating potential applications for any byproducts formed can turn a waste stream into a valuable co-product. For example, if a salt byproduct is generated, it could potentially be used in other industrial processes if it meets the required purity specifications.

By carefully designing the synthesis and implementing robust waste management strategies, the environmental impact of producing this compound can be significantly minimized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methoxypentan-2-ol, and how can Williamson ether synthesis be adapted for its preparation?

- Methodological Answer : this compound can be synthesized via Williamson ether synthesis, involving nucleophilic substitution between a haloalkane (e.g., 2-bromopentane) and a methoxide ion. A modified approach may use pentan-2-ol as the starting alcohol, reacting it with methyl iodide in the presence of a base like NaH or KOH to promote deprotonation and subsequent ether formation . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions such as elimination.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, liquid-liquid extraction with dichloromethane or ethyl acetate can isolate the product from aqueous layers. Further purification via fractional distillation (due to its boiling point ~150–160°C) or column chromatography (using silica gel and a hexane/ethyl acetate gradient) ensures high purity. Confirmation of purity should involve GC-MS or HPLC .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for methoxy (-OCH₃) singlet at ~3.3 ppm and hydroxyl (-OH) proton (if present) at ~1–5 ppm, depending on hydrogen bonding.

- ¹³C NMR : Methoxy carbon appears at ~50–60 ppm, while the alcohol-bearing carbon resonates at ~70–80 ppm.

- IR Spectroscopy : Confirm O-H stretch (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of methoxide ions, improving yield. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems. Kinetic studies under varying temperatures (25–80°C) and base concentrations are advised to identify optimal conditions .

Q. What are the risks of peroxide formation in stored this compound, and how can this be mitigated?

- Methodological Answer : Secondary alcohols and ethers are prone to peroxide formation upon prolonged storage, especially when exposed to light or oxygen. Regular testing using iodide-starch test strips is recommended. Stabilizers like BHT (butylated hydroxytoluene) at 50–100 ppm can inhibit oxidation. Store under nitrogen in amber glass at 4°C .

Q. How can solvent effects on the thermodynamic stability of this compound be modeled computationally?

- Methodological Answer : Use activity coefficient models (e.g., NRTL, UNIQUAC) to predict phase behavior in solvent mixtures. Molecular dynamics simulations can assess hydrogen-bonding interactions with solvents like water or ethanol, which influence solubility and stability. Experimental validation via vapor-liquid equilibrium (VLE) measurements is critical .

Q. How should researchers resolve contradictions in reported synthesis yields or spectroscopic data for this compound?

- Methodological Answer : Cross-validate methodologies by:

- Comparing reaction conditions (e.g., stoichiometry, solvent purity) across studies.

- Replicating experiments with standardized reagents.

- Using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, ensuring no co-eluting impurities skew data .

Q. What strategies enable enantioselective synthesis or resolution of this compound enantiomers?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during synthesis. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in kinetic resolutions can separate enantiomers. Chiral HPLC columns (e.g., Chiralpak AD-H) are effective for analytical verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.